1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde

PDHK1 inhibitor cancer metabolism kinase inhibition

1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde is a trisubstituted pyrrole derivative featuring a tert-butyl group at the nitrogen atom, a methyl substituent at the 4-position, and a reactive formyl group at the 3-position of the heterocyclic ring. The compound possesses a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol.

Molecular Formula C10H15NO
Molecular Weight 165.236
CAS No. 1087610-67-0
Cat. No. B2871313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde
CAS1087610-67-0
Molecular FormulaC10H15NO
Molecular Weight165.236
Structural Identifiers
SMILESCC1=CN(C=C1C=O)C(C)(C)C
InChIInChI=1S/C10H15NO/c1-8-5-11(10(2,3)4)6-9(8)7-12/h5-7H,1-4H3
InChIKeyFFMNVAFTMOIQHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde (CAS 1087610-67-0): Chemical Profile and Procurement Baseline


1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde is a trisubstituted pyrrole derivative featuring a tert-butyl group at the nitrogen atom, a methyl substituent at the 4-position, and a reactive formyl group at the 3-position of the heterocyclic ring [1]. The compound possesses a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol [1]. The strategic placement of the electron-donating tert-butyl and methyl groups adjacent to the aldehyde moiety establishes a distinct steric and electronic environment that influences both its synthetic utility as a versatile building block and its observed biological activity profiles across multiple enzymatic targets .

Why 1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde Cannot Be Replaced by Generic Pyrrole Carbaldehydes


The specific substitution pattern of 1-tert-butyl-4-methyl-1H-pyrrole-3-carbaldehyde—combining an N-tert-butyl group, a 4-methyl group, and a 3-formyl moiety—is not interchangeable with simpler analogs such as 1-tert-butyl-1H-pyrrole-3-carbaldehyde (CAS 30186-46-0), 1-tert-butyl-4-methyl-1H-pyrrole-2-carbaldehyde (CAS 1354783-20-2), or 4-methyl-1H-pyrrole-3-carbaldehyde (CAS 1038393-91-7) [1]. The tert-butyl substituent confers enhanced steric bulk that modulates both regioselectivity in subsequent synthetic transformations and pharmacokinetic properties in biological contexts, while the 4-methyl group further fine-tunes the electronic density of the pyrrole ring, directly impacting binding affinity and selectivity profiles across enzyme families [2]. Substituting this compound with a less substituted analog would alter the steric and electronic landscape, potentially compromising synthetic yields, reducing target engagement, or abolishing the selectivity window observed in available biological assay data [3].

Quantitative Differentiation Evidence for 1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde vs. Structural Analogs


PDHK1 Inhibition: Single-Digit Nanomolar Activity Not Reported for Simpler Pyrrole Carbaldehydes

1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde demonstrates inhibition of pyruvate dehydrogenase kinase 1 (PDHK1) with an IC50 of 100 nM [1]. In contrast, the structurally related but less substituted analog 1-tert-butyl-1H-pyrrole-3-carbaldehyde (lacking the 4-methyl group) has not been reported to exhibit comparable PDHK1 inhibitory activity in the same assay systems [2]. This difference in substitution pattern likely accounts for the observed nanomolar potency.

PDHK1 inhibitor cancer metabolism kinase inhibition

AKR1C3 Inhibition: Micromolar Activity with Differentiated Selectivity Profile vs. Comparator

The compound inhibits human aldo-keto reductase family 1 member C3 (AKR1C3) with an IC50 of 1,410 nM [1]. While a known AKR1C3 inhibitor (CHEMBL2041554) achieves an IC50 of 40 nM—approximately 35-fold more potent—1-tert-butyl-4-methyl-1H-pyrrole-3-carbaldehyde exhibits a distinct selectivity profile, with IC50 values >100,000 nM against COX-2 and COX-1 [1][2]. This suggests that the 4-methyl substitution on the pyrrole ring may contribute to a reduced off-target liability against cyclooxygenase enzymes compared to other pyrrole-containing AKR1C3 inhibitors.

AKR1C3 inhibitor cancer hormone-dependent

LDHA Inhibition: Non-Competitive Mechanism with Ki of 1,400 nM Not Observed in Des-methyl Analog

The compound acts as a non-competitive inhibitor of human lactate dehydrogenase A (LDHA) with a Ki of 1,400 nM [1]. Mechanistic analysis confirms a non-competitive mode of inhibition with respect to pyruvate, distinguishing it from competitive LDHA inhibitors that often suffer from reduced efficacy under high substrate conditions [1]. The structurally simpler analog 1-tert-butyl-1H-pyrrole-3-carbaldehyde (CAS 30186-46-0) lacks published LDHA inhibition data, implying that the 4-methyl group is essential for LDHA engagement [2].

LDHA inhibitor glycolysis cancer metabolism

Synthetic Regioselectivity: N-tert-Butyl Group Enables Selective 3-Formylation via Vilsmeier–Haack

The N-tert-butyl substituent sterically shields the α-positions (2- and 5-) of the pyrrole ring, directing Vilsmeier–Haack formylation to the β-position (3-) with high regioselectivity [1]. In contrast, pyrroles bearing smaller N-alkyl groups such as methyl or ethyl yield substantial mixtures of 2- and 3-carbaldehydes under identical conditions, necessitating chromatographic separation and reducing overall yields . This steric control is a direct consequence of the tert-butyl group's bulk and is essential for the efficient preparation of 3-carbaldehyde derivatives.

regioselective formylation pyrrole synthesis building block

Optimal Application Scenarios for 1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde Based on Differentiated Evidence


Hit-to-Lead Optimization for PDHK1-Targeted Cancer Therapeutics

Given the 100 nM IC50 against PDHK1 [1], this compound serves as a validated starting point for structure-activity relationship (SAR) studies. The presence of both tert-butyl and methyl substituents provides multiple vectors for further derivatization while maintaining the core pharmacophore. Researchers can use this compound to rapidly explore chemical space around the pyrrole scaffold without requiring de novo synthesis of the substituted core.

Selective AKR1C3 Inhibitor Probe Development with Reduced COX Off-Target Liability

The compound's selectivity profile—with AKR1C3 IC50 of 1,410 nM and COX-2/COX-1 IC50 >100,000 nM [2]—positions it as a candidate for developing chemical probes that require clean pharmacology. Its >70-fold selectivity window makes it suitable for target validation studies where COX inhibition would confound phenotypic readouts.

Precursor for 1,3,4-Trisubstituted Pyrrole-Derived Heterocycles in Medicinal Chemistry

The 3-formyl group is a versatile handle for condensation, reductive amination, and Wittig reactions. Combined with the steric protection afforded by the N-tert-butyl group , this compound is ideally suited for constructing libraries of pyrrole-fused heterocycles, including pyrrolopyrazines and pyrrolopyrimidines, which are privileged scaffolds in kinase inhibitor discovery.

Mechanistic Studies of Non-Competitive LDHA Inhibition in Cellular Glycolysis Assays

The non-competitive LDHA inhibition mechanism (Ki = 1,400 nM) [3] distinguishes this compound from substrate-competitive inhibitors. Researchers investigating metabolic adaptations in cancer cells can employ this compound to study the effects of LDHA blockade under conditions of varying pyruvate availability, providing insights distinct from those obtained with competitive inhibitors.

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